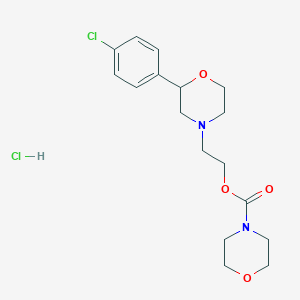
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known by the name of Milnacipran hydrochloride. This compound has been widely studied for its potential therapeutic applications in the treatment of various medical conditions.
Mecanismo De Acción
The mechanism of action of Milnacipran hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps to improve mood and reduce pain perception.
Efectos Bioquímicos Y Fisiológicos
Milnacipran hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps to improve mood and reduce pain perception. It has also been found to have an effect on the levels of other neurotransmitters, such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Milnacipran hydrochloride has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine reuptake inhibitors. However, the compound also has some limitations, such as its potential toxicity and the need for careful handling.
Direcciones Futuras
There are a number of future directions for the study of Milnacipran hydrochloride. One area of research is the development of new and more effective antidepressant and analgesic drugs based on the structure of Milnacipran. Another area of research is the study of the long-term effects of Milnacipran on the brain and body, including its potential for addiction and dependence. Additionally, the compound could be studied for its potential use in the treatment of other medical conditions, such as anxiety disorders and post-traumatic stress disorder.
Métodos De Síntesis
The synthesis of Milnacipran hydrochloride involves the reaction between 4-chlorobenzyl chloride and morpholine, followed by the esterification of the resulting product with 4-morpholinecarboxylic acid. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt of Milnacipran.
Aplicaciones Científicas De Investigación
Milnacipran hydrochloride has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. It has been found to be effective in the treatment of major depressive disorder, fibromyalgia, and neuropathic pain. The compound works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which helps to improve mood and reduce pain perception.
Propiedades
Número CAS |
185759-16-4 |
|---|---|
Nombre del producto |
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride |
Fórmula molecular |
C17H24Cl2N2O4 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O4.ClH/c18-15-3-1-14(2-4-15)16-13-19(5-11-23-16)6-12-24-17(21)20-7-9-22-10-8-20;/h1-4,16H,5-13H2;1H |
Clave InChI |
UILYOKMBTKKAFK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=C(C=C3)Cl.Cl |
SMILES canónico |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=C(C=C3)Cl.Cl |
Sinónimos |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



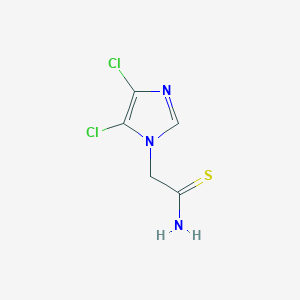
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
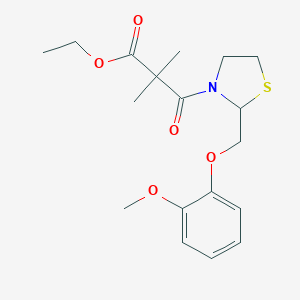
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
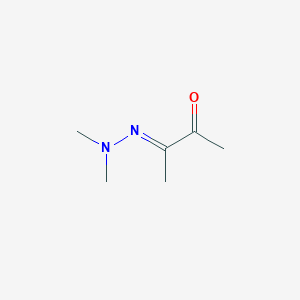

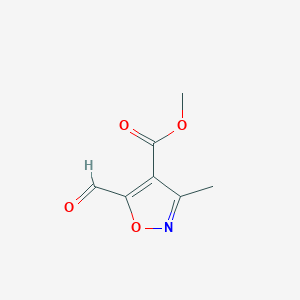
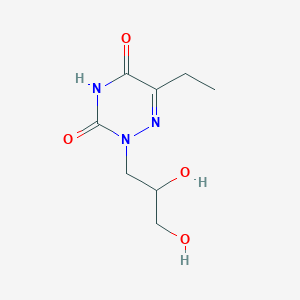
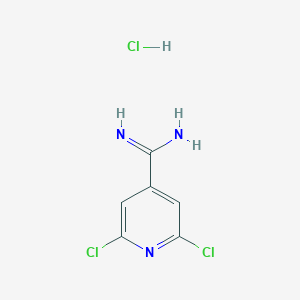


![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)

